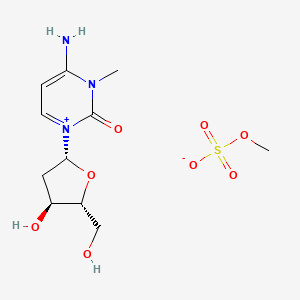

3-Methyl-2-deoxycytidine methosulfate

Description

Contextualization within Nucleoside Modification Studies

The study of nucleoside modifications is a cornerstone of molecular biology, revealing a layer of regulation and complexity beyond the primary DNA and RNA sequences. These modifications, which can range from simple methylation to more complex chemical additions, play crucial roles in a myriad of cellular processes. In the realm of DNA, for instance, the methylation of cytosine at the 5-position (to form 5-methylcytosine) is a well-established epigenetic marker involved in gene silencing and chromatin organization.

3-Methyl-2′-deoxycytidine falls into a different category of nucleoside modification, often associated with DNA damage rather than physiological regulation. The methylation at the N3 position of cytosine is not typically introduced by cellular enzymes as a regulatory mark. Instead, it can arise from exposure to certain alkylating agents, which are compounds that can transfer an alkyl group to nucleophilic sites on DNA bases. biosyn.com The study of such modifications is critical for understanding the mechanisms of DNA damage, repair, and mutagenesis.

The presence of a methyl group at the N3 position of deoxycytidine has profound implications for the structure and function of DNA. The N3 position is directly involved in the Watson-Crick hydrogen bonding with guanine. nih.gov The addition of a methyl group at this site physically obstructs this canonical base pairing, leading to disruptions in the DNA double helix. nih.gov This makes 3-methyl-2'-deoxycytidine an important subject of study for researchers investigating the consequences of DNA alkylation damage and the cellular responses to such lesions.

Historical Perspective on its Identification and Early Investigations

Research into methylated nucleosides has a rich history, dating back to the mid-20th century with the discovery of modified bases in tRNA. While the initial focus was on physiologically relevant modifications, the study of DNA damage by alkylating agents brought compounds like 3-methyl-2'-deoxycytidine into the scientific spotlight. Early investigations into the effects of alkylating agents on DNA revealed that various positions on the purine (B94841) and pyrimidine (B1678525) bases were susceptible to modification.

Significance as a Research Probe and Model Compound in Nucleic Acid Chemistry

The primary significance of 3-methyl-2′-deoxycytidine in academic research lies in its utility as a research probe and model compound. Its unique properties allow scientists to investigate fundamental processes in nucleic acid chemistry and biology.

One of the key applications of 3-methyl-2'-deoxycytidine is as a model for protonated cytosine residues in DNA. nih.gov The methylation at the N3 position gives the cytosine ring a positive charge, mimicking the protonation that can occur under certain physiological conditions or in specific DNA structures. nih.gov The study of the hydrolysis of N3-methyl-2'-deoxycytidine has provided valuable kinetic and thermodynamic data on the stability of protonated cytosine, which can undergo deamination to form uracil (B121893) or depyrimidination to create an abasic site, both of which are mutagenic lesions. nih.gov

Furthermore, oligonucleotides containing 3-methyl-2'-deoxycytidine are invaluable tools for studying DNA repair mechanisms. By incorporating this lesion into a synthetic DNA strand, researchers can investigate how cellular machinery recognizes and repairs this specific type of damage. These studies have shown that N3-methylcytosine can stall DNA synthesis and is highly mutagenic. biosyn.com

The disruptive effect of N3-methylation on base pairing also makes it a useful probe for studying the fidelity of DNA polymerases. nih.gov By examining how different polymerases bypass or incorporate nucleotides opposite this lesion, scientists can gain insights into the mechanisms that ensure accurate DNA replication.

Below is an interactive data table summarizing the key research applications of 3-Methyl-2'-deoxycytidine.

| Research Application | Description | Key Findings |

| Model for Protonated Cytosine | The methylated N3 position mimics a protonated state, allowing for the study of hydrolysis reactions. | Provides kinetic and thermodynamic parameters for deamination and depyrimidination rates. nih.gov |

| DNA Damage and Repair Studies | Used to create DNA with a specific lesion to study cellular repair pathways. | N3-methylcytosine is a toxic and mutagenic lesion that can stall DNA synthesis. biosyn.com |

| DNA Polymerase Fidelity | Serves as a template lesion to test the accuracy and bypass capabilities of DNA polymerases. | N3-methylation disrupts canonical base pairing and can lead to replication errors. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H19N3O8S |

|---|---|

Molecular Weight |

353.35 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidin-1-ium-2-one;methyl sulfate |

InChI |

InChI=1S/C10H15N3O4.CH4O4S/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9;1-5-6(2,3)4/h2-3,6-7,9,11,14-15H,4-5H2,1H3;1H3,(H,2,3,4)/t6-,7+,9+;/m0./s1 |

InChI Key |

UJLOZNCLDHOBRX-XMCAPODCSA-N |

Isomeric SMILES |

CN1C(=CC=[N+](C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)N.COS(=O)(=O)[O-] |

Canonical SMILES |

CN1C(=CC=[N+](C1=O)C2CC(C(O2)CO)O)N.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of 3 Methyl 2′ Deoxycytidine

Established Synthetic Pathways for the 3-Methyl-2′-deoxycytidine Moiety

The synthesis of 3-Methyl-2′-deoxycytidine typically involves the direct methylation of 2′-deoxycytidine. A common and effective method for N3-methylation of cytidine (B196190) nucleosides is the use of a methylating agent such as iodomethane (B122720) (methyl iodide) in a suitable solvent. nih.gov

A general synthetic approach can be outlined as follows:

Protection of Hydroxyl Groups: To ensure selective methylation at the N3 position of the cytosine base, the 5′ and 3′ hydroxyl groups of the 2′-deoxyribose sugar are typically protected. This is often achieved using protecting groups like the dimethoxytrityl (DMT) group for the 5'-hydroxyl and a silyl (B83357) group, such as tert-butyldimethylsilyl (TBDMS), for the 3'-hydroxyl.

N3-Methylation: With the hydroxyl groups protected, the N3 position of the cytosine ring can be selectively methylated. A common procedure involves reacting the protected 2′-deoxycytidine with a methylating agent like methyl iodide in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov

Deprotection: Following the methylation reaction, the protecting groups on the sugar moiety are removed to yield 3-Methyl-2′-deoxycytidine. The DMT group is acid-labile and can be removed with a mild acid such as trichloroacetic acid (TCA). biotage.com Silyl protecting groups are typically removed using a fluoride (B91410) source, for instance, tetrabutylammonium (B224687) fluoride (TBAF).

The choice of protecting groups is crucial to avoid unwanted side reactions and to ensure a high yield of the desired product. The reactivity of the different functional groups in the 2'-deoxycytidine (B1670253) molecule necessitates a carefully planned protection-methylation-deprotection strategy.

Table 1: Key Reagents in the Synthesis of 3-Methyl-2'-deoxycytidine

| Reagent/Compound Name | Role in Synthesis |

|---|---|

| 2'-deoxycytidine | Starting material |

| Dimethoxytrityl chloride (DMT-Cl) | 5'-Hydroxyl protecting group |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 3'-Hydroxyl protecting group |

| Methyl iodide (CH3I) | Methylating agent for N3 position |

| Dimethylformamide (DMF) | Solvent for methylation reaction |

| Trichloroacetic acid (TCA) | Reagent for 5'-DMT deprotection |

| Tetrabutylammonium fluoride (TBAF) | Reagent for 3'-TBDMS deprotection |

Synthesis of Phosphoramidite (B1245037) Derivatives for Site-Specific Oligonucleotide Incorporation

The incorporation of modified nucleosides like 3-Methyl-2′-deoxycytidine into synthetic oligonucleotides is a powerful tool for studying DNA structure and function. This is achieved through solid-phase synthesis using the phosphoramidite method. biotage.comatdbio.com To be used in an automated DNA synthesizer, 3-Methyl-2′-deoxycytidine must first be converted into its 3′-phosphoramidite derivative.

The synthesis of the 3-Methyl-2′-deoxycytidine phosphoramidite involves these key steps:

5'-Hydroxyl Protection: The 5'-hydroxyl group of 3-Methyl-2'-deoxycytidine is protected with a dimethoxytrityl (DMT) group. This group is essential as it is removed at the beginning of each coupling cycle in solid-phase DNA synthesis. biotage.com

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). atdbio.com This reaction introduces the phosphoramidite moiety at the 3' position, which is activated during the coupling step of oligonucleotide synthesis. umich.edu

Purification: The resulting 3-Methyl-2′-deoxycytidine phosphoramidite is purified, typically by silica (B1680970) gel chromatography, to ensure high purity for efficient oligonucleotide synthesis. atdbio.com

Once prepared, the 3-Methyl-2′-deoxycytidine phosphoramidite can be used in an automated DNA synthesizer. The synthesis cycle involves four main steps: detritylation (removal of the 5'-DMT group), coupling (addition of the next phosphoramidite), capping (blocking of unreacted 5'-hydroxyl groups), and oxidation (conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester). biotage.com This allows for the precise, site-specific incorporation of 3-Methyl-2′-deoxycytidine into a DNA oligonucleotide of a desired sequence.

Table 2: Steps in Solid-Phase Oligonucleotide Synthesis

| Step | Description | Key Reagent(s) |

|---|---|---|

| Detritylation | Removal of the 5'-DMT protecting group to free the 5'-hydroxyl for the next coupling reaction. | Trichloroacetic acid (TCA) in dichloromethane |

| Coupling | Activation of the phosphoramidite and its reaction with the 5'-hydroxyl of the growing oligonucleotide chain. | An activator (e.g., tetrazole) and the phosphoramidite monomer |

| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. | Acetic anhydride (B1165640) and 1-methylimidazole |

| Oxidation | Conversion of the unstable phosphite triester linkage to a stable phosphate triester. | Iodine in the presence of water and pyridine |

Radiosynthesis and Isotopic Labeling Approaches for Mechanistic Tracing

Radiolabeled and isotopically labeled compounds are invaluable tools for studying the metabolic fate, mechanism of action, and distribution of molecules in biological systems. nih.govchemie-brunschwig.ch The synthesis of radiolabeled 3-Methyl-2′-deoxycytidine can be achieved by incorporating radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

Tritium (³H) Labeling: Tritium labeling offers high specific activity, making it suitable for studies where the concentration of the labeled compound is very low. nih.gov Methods for tritium labeling include:

Catalytic Hydrogen-Tritium Exchange: This involves the exchange of hydrogen atoms on the molecule with tritium from a tritium source, such as tritium gas (T₂) or tritiated water (T₂O), in the presence of a metal catalyst. dtu.dk

Reduction of a Precursor: A precursor molecule containing a reducible group (e.g., a halogen or a double bond) can be reduced with tritium gas.

Methylation with Tritiated Methyl Iodide: Using [³H]-methyl iodide as the methylating agent in the synthetic pathway described in section 2.1 would directly incorporate tritium into the methyl group of 3-Methyl-2′-deoxycytidine. nih.gov

Carbon-14 (¹⁴C) Labeling: Carbon-14 is another commonly used isotope for radiolabeling, offering a long half-life suitable for long-term studies. openmedscience.com Carbon-14 can be introduced into the 3-Methyl-2′-deoxycytidine molecule through several strategies:

Synthesis from a ¹⁴C-labeled Precursor: The synthesis can start from a commercially available ¹⁴C-labeled precursor, such as [¹⁴C]-cytidine.

Late-Stage Labeling: More advanced techniques focus on introducing the ¹⁴C label at a later stage of the synthesis, which can be more efficient. nih.gov This could involve using [¹⁴C]-methyl iodide for the N3-methylation step.

These radiolabeled versions of 3-Methyl-2′-deoxycytidine can then be used in various assays to trace the molecule's journey through metabolic pathways, its incorporation into DNA, and its interaction with cellular machinery.

Table 3: Common Isotopes for Labeling and Their Properties

| Isotope | Half-life | Emission | Key Advantage |

|---|---|---|---|

| Tritium (³H) | 12.3 years | Low-energy beta particles | High specific activity |

| Carbon-14 (¹⁴C) | 5730 years | Low-energy beta particles | Long half-life for long-term studies |

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve the synthesis of a series of analogs of a lead compound to understand how chemical structure relates to biological activity. mdpi.comnih.gov For 3-Methyl-2′-deoxycytidine, analogs can be designed by modifying different parts of the molecule: the sugar moiety, the cytosine base, or the N3-methyl group.

Modifications of the Cytosine Base:

Substitutions at the 5-position: The 5-position of the pyrimidine (B1678525) ring is a common site for modification. Introducing different functional groups, such as halogens (e.g., 5-fluoro, 5-bromo, 5-iodo) or small alkyl groups, can influence the molecule's size, electronics, and ability to interact with target enzymes. researchgate.net

Modifications at the N4-position: The exocyclic amino group (N4) can be modified to explore its role in hydrogen bonding and target recognition. For example, N4-acylated or N4-alkylated derivatives can be synthesized. nih.gov

Modifications of the Sugar Moiety:

2'-Position Modifications: The 2'-position of the deoxyribose ring is a critical determinant of nucleic acid structure and stability. Analogs with substitutions at the 2'-position, such as 2'-fluoro or 2'-O-methyl, can be synthesized to study their effects on DNA duplex stability and resistance to nuclease degradation.

Alternative Sugar Scaffolds: The deoxyribose sugar can be replaced with other sugar scaffolds, such as arabinose or locked nucleic acids (LNA), to create conformationally constrained analogs.

Modifications of the N3-Methyl Group:

Varying the Alkyl Chain: The N3-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) to probe the steric requirements of the binding pocket of a target protein.

The synthesis of these analogs would follow similar chemical principles as the synthesis of 3-Methyl-2′-deoxycytidine, involving appropriate protection and deprotection strategies and the use of specific reagents to introduce the desired modifications. The biological evaluation of these analogs would then provide valuable insights into the structural requirements for activity, guiding the design of more potent or selective compounds.

Table 4: Examples of Potential Analogs of 3-Methyl-2'-deoxycytidine for SAR Studies

| Analog Type | Rationale for Synthesis | Potential Biological Effect |

|---|---|---|

| 5-Fluoro-3-methyl-2'-deoxycytidine | Introduce an electron-withdrawing group to alter base pairing properties. | Altered interaction with DNA polymerases or repair enzymes. |

| N4-Acetyl-3-methyl-2'-deoxycytidine | Modify the hydrogen bonding capacity of the exocyclic amino group. | Changes in base pairing specificity and thermal stability of DNA duplexes. |

| 2'-Fluoro-3-methyl-2'-deoxycytidine | Increase the stability of the glycosidic bond and alter sugar pucker. | Enhanced resistance to enzymatic degradation and altered DNA conformation. |

| 3-Ethyl-2'-deoxycytidine | Probe for steric tolerance at the N3 position. | Potentially altered binding affinity to target proteins. |

Biological Roles and Mechanisms of 3 Methyl 2′ Deoxycytidine in Nucleic Acids

Occurrence and Detection as a DNA Modification

3-Methyl-2'-deoxycytidine (3-meC) is a DNA modification that arises from the methylation of the N3 position of deoxycytidine. Unlike the well-studied epigenetic mark 5-methylcytosine (B146107) (5mC), 3-meC is not introduced by endogenous DNA methyltransferases but is rather a form of DNA damage. acs.org Its presence in DNA is primarily a consequence of exposure to certain alkylating agents, which can be of both environmental and endogenous origin. nih.gov The formation of 3-meC is particularly favored in single-stranded DNA, which can occur transiently during processes like replication and transcription. acs.orgnih.gov

The detection and quantification of 3-meC in biological samples are crucial for understanding its role in toxicology and disease. Various analytical techniques have been developed for this purpose. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is a common approach. researchgate.netnih.govnih.gov For instance, reverse-phase HPLC can be used to separate enzymatically digested nucleosides, allowing for the identification and quantification of 3-meC by comparing its elution time with that of a known standard. researchgate.net More sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide high specificity and allow for the detection of low levels of this adduct in genomic DNA. nih.gov Another technique that has been employed for the analysis of DNA adducts is the ³²P-postlabeling assay, which offers high sensitivity for detecting rare DNA modifications. acs.org

| Detection Method | Principle | Advantages | Considerations |

| HPLC-UV | Separates nucleosides based on their physicochemical properties, with detection by UV absorbance. nih.gov | Relatively straightforward and widely available. | Lower sensitivity compared to MS-based methods. |

| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry for identification and quantification. nih.gov | High sensitivity and specificity, allows for accurate quantification. | Requires specialized equipment. |

| ³²P-Postlabeling | Enzymatic digestion of DNA, followed by labeling of the modified nucleotides with ³²P and separation by chromatography. acs.org | Extremely high sensitivity for detecting rare adducts. | Involves the use of radioactivity. |

Involvement in DNA Damage and Repair Pathways

3-Methyl-2'-deoxycytidine is formed in DNA through the action of SN2-type alkylating agents. acs.org These agents are electrophilic compounds that can react with nucleophilic sites in the DNA bases. The N3 atom of cytosine is one such nucleophilic site, and its methylation leads to the formation of 3-meC. nih.gov This type of DNA damage is often associated with exposure to environmental mutagens and certain chemotherapeutic drugs. nih.gov The formation of 3-meC disrupts the standard Watson-Crick base pairing, as the methyl group at the N3 position interferes with the hydrogen bonding to guanine. acs.org This can stall DNA replication and transcription, leading to cytotoxic and mutagenic consequences if not repaired. acs.orgnih.gov

The primary defense against the deleterious effects of 3-meC is a direct reversal repair mechanism mediated by the AlkB family of proteins. nih.govnih.govnih.gov These enzymes are Fe(II)- and 2-oxoglutarate-dependent dioxygenases. nih.govresearchgate.net The repair process involves the oxidative demethylation of the 3-meC lesion. nih.govnih.gov The AlkB enzyme catalyzes the oxidation of the aberrant methyl group, leading to the formation of an unstable hydroxymethyl intermediate. nih.govresearchgate.net This intermediate then spontaneously decomposes, releasing formaldehyde (B43269) and restoring the original cytosine base. nih.govresearchgate.net

In Escherichia coli, the AlkB protein is responsible for this repair activity. nih.govnih.gov Humans possess several homologs of AlkB, with ALKBH2 and ALKBH3 being the most well-characterized in the context of DNA repair. nih.govresearchgate.net Both ALKBH2 and ALKBH3 have been shown to efficiently repair 3-meC lesions in both single-stranded and double-stranded DNA. nih.govnih.gov The activity of these enzymes is crucial for maintaining genomic integrity in the face of alkylating damage. nih.gov

| Enzyme | Organism | Substrate Specificity | Mechanism of Action |

| AlkB | Escherichia coli | 1-methyladenine, 3-methylcytosine (B1195936) nih.govnih.gov | Oxidative demethylation nih.govnih.gov |

| ALKBH2 | Human | 1-methyladenine, 3-methylcytosine nih.govresearchgate.net | Oxidative demethylation nih.gov |

| ALKBH3 | Human | 1-methyladenine, 3-methylcytosine nih.govresearchgate.net | Oxidative demethylation nih.gov |

Once formed, 3-methyl-2'-deoxycytidine is a relatively stable lesion under physiological conditions in the absence of enzymatic repair. However, the methylation at the N3 position renders the cytosine ring more susceptible to hydrolytic reactions. nih.gov Protonation of the cytosine ring, which is more likely to occur with 3-meC at physiological pH, can accelerate the rates of both deamination and depyrimidination. nih.gov Deamination of 3-meC would lead to the formation of 3-methylthymine, another DNA lesion. Depyrimidination results in an abasic site, which is a non-instructional and mutagenic lesion. nih.gov While these non-enzymatic decay pathways exist, they are generally much slower than the enzymatic repair processes, highlighting the critical role of AlkB family demethylases in mitigating the harmful effects of 3-meC. nih.govnih.gov The stability of DNA methylation, in general, can be influenced by various factors, but for lesions like 3-meC, the primary determinant of its persistence is the efficiency of the dedicated repair machinery. mdpi.com

Impact on DNA Structure and Conformation

The introduction of a methyl group at the N3 position of deoxycytidine has a significant impact on the local structure and conformation of DNA. The methyl group in 3-meC sterically hinders the formation of the normal Watson-Crick hydrogen bonds with guanine. acs.org This disruption of base pairing can lead to a localized destabilization of the DNA double helix. In contrast, the epigenetic mark 5-methylcytosine, where the methyl group is at the C5 position, does not interfere with Watson-Crick pairing and can even have a stabilizing effect on the DNA duplex. mdpi.com The presence of 3-meC can cause distortions in the DNA backbone and may lead to a more open and flexible conformation in the vicinity of the lesion. Such structural perturbations are likely important for the recognition of the lesion by DNA repair enzymes like the AlkB homologs. nih.gov

Role in Mutagenesis and Genotoxicity

3-Methyl-2'-deoxycytidine is a mutagenic and genotoxic lesion. nih.gov Its mutagenic potential stems from its ability to disrupt DNA replication. When a DNA polymerase encounters a 3-meC lesion in the template strand, the absence of proper base pairing information can lead to the misincorporation of a nucleotide opposite the lesion. nih.gov Studies have shown that different DNA polymerases exhibit different efficiencies and fidelities when bypassing 3-meC. For instance, some specialized Y-family polymerases, such as Pol η and Pol ι, are capable of bypassing the lesion, but often do so in an error-prone manner, preferentially incorporating dATP or dTTP opposite 3-meC. nih.gov This can result in C-to-T or C-to-A transversions.

Induction of Specific Mutational Events (e.g., C→T Transitions)

3-Methyl-2'-deoxycytidine is a potent mutagenic lesion that arises from the exposure of DNA to certain alkylating agents, such as methyl methane (B114726) sulfonate (MMS) and dimethylsulfate. nih.gov Unlike the canonical 5-methylcytosine, which plays a regulatory role, 3-Methyl-2'-deoxycytidine is considered a form of DNA damage that can lead to specific and deleterious mutational outcomes if not repaired.

The presence of a methyl group at the N3 position of the cytosine ring disrupts the normal Watson-Crick base pairing with guanine. This alteration is highly mutagenic and has been shown to induce predominantly C→T (cytosine to thymine) and C→A (cytosine to adenine) transitions. nih.gov In studies conducted on E. coli deficient in the AlkB repair protein, 3-Methyl-2'-deoxycytidine was found to be 30% mutagenic, a figure that rises to 70% in strains also expressing SOS bypass enzymes. nih.gov

The mutagenic potential of 3-Methyl-2'-deoxycytidine is a significant contributor to the cytotoxicity and carcinogenicity of alkylating agents. The resulting C→T transitions are one of the most common types of point mutations found in human cancers, and while spontaneous deamination of 5-methylcytosine is a major source of these mutations, the contribution of lesions like 3-Methyl-2'-deoxycytidine cannot be overlooked, especially in the context of exposure to environmental mutagens.

Mechanisms of Mis-pairing during Replication

The induction of mutations by 3-Methyl-2'-deoxycytidine is a direct consequence of its altered base-pairing properties during DNA replication. The methyl group at the N3 position sterically hinders the formation of the three hydrogen bonds that normally occur between cytosine and guanine. This disruption forces the DNA polymerase to accommodate a non-canonical base pairing.

During replication, when the DNA polymerase encounters a 3-Methyl-2'-deoxycytidine on the template strand, it can misinterpret the modified base. While the precise structural basis for this mis-pairing is still under investigation, evidence suggests that 3-Methyl-2'-deoxycytidine can adopt a conformation that allows it to form a stable, albeit incorrect, base pair with adenine (B156593). This mis-pairing event leads to the incorporation of an adenine opposite the 3-Methyl-2'-deoxycytidine. In the subsequent round of DNA replication, this newly incorporated adenine will correctly pair with a thymine, thus completing the C→T transition.

Furthermore, 3-Methyl-2'-deoxycytidine can also act as a block to DNA replication, stalling the progression of the replication fork. nih.gov This can trigger cellular stress responses and the recruitment of specialized translesion synthesis (TLS) polymerases. These TLS polymerases have a more open and less stringent active site, allowing them to bypass the lesion, but often at the cost of reduced fidelity, which can also contribute to the observed C→T and C→A mutations.

| Lesion | Primary Mutational Outcome | Proposed Mis-pairing Partner | Fidelity of Replicative Polymerase | Involvement of Translesion Synthesis |

| 3-Methyl-2'-deoxycytidine | C→T and C→A transitions | Adenine | Low | High |

Epigenetic Context and Potential Regulatory Implications in DNA

While 3-Methyl-2'-deoxycytidine is primarily characterized as a DNA lesion, the broader context of DNA methylation invites consideration of its potential, even if indirect, epigenetic implications. The established epigenetic machinery is designed to recognize and interpret specific methylation patterns, predominantly 5-methylcytosine at CpG dinucleotides. The presence of an aberrant methylation mark like 3-Methyl-2'-deoxycytidine can interfere with these processes.

The cellular response to 3-Methyl-2'-deoxycytidine is overwhelmingly a DNA damage response, aimed at removing the lesion rather than interpreting it as a regulatory signal. The primary repair pathway for 3-Methyl-2'-deoxycytidine is direct reversal by the AlkB family of dioxygenases, which oxidatively demethylate the base, restoring it to a normal cytosine. nih.gov Alternatively, it can be removed by DNA glycosylases through the base excision repair (BER) pathway. nih.gov

The presence of 3-Methyl-2'-deoxycytidine could potentially disrupt the binding of proteins that normally interact with unmodified or 5-methylated cytosine, such as DNA methyltransferases and methyl-CpG-binding proteins. This could lead to localized alterations in chromatin structure and gene expression. However, these effects are likely to be transient and secondary to the activation of the DNA damage response.

It is important to distinguish 3-Methyl-2'-deoxycytidine from the programmed and regulatory functions of 5-methylcytosine. While 5-methylcytosine is a key player in gene silencing and genomic stability, 3-Methyl-2'-deoxycytidine is a disruptive element that triggers repair pathways to maintain genomic integrity. Therefore, its "regulatory" implications are largely confined to the realm of DNA damage signaling and repair, rather than heritable epigenetic programming.

| Feature | 3-Methyl-2'-deoxycytidine | 5-Methylcytosine |

| Function | DNA Lesion | Epigenetic Mark |

| Cellular Response | DNA Damage Repair | Gene Regulation, Chromatin Remodeling |

| Enzymatic Interaction | AlkB Dioxygenases, DNA Glycosylases | DNA Methyltransferases, Methyl-CpG-binding proteins |

| Biological Outcome | Mutagenesis, Cytotoxicity | Gene Silencing, Genomic Stability |

Biochemical Interactions and Cellular Responses to 3 Methyl 2′ Deoxycytidine

Interactions with DNA Polymerases and Ligases

DNA polymerases are enzymes crucial for DNA replication, adding nucleotides to a growing DNA chain using a template strand. creative-enzymes.com The incorporation of a modified nucleotide like 3-Methyl-2'-deoxycytidine into DNA can have significant consequences. During DNA replication, DNA polymerases may recognize and incorporate this analog in place of cytosine. Once incorporated, the methyl group can interfere with the normal functions of other enzymes that interact with DNA.

DNA ligases are essential for joining breaks in the phosphodiester backbone of DNA, a critical step in DNA replication and repair. sathyabama.ac.in The presence of modified nucleosides within the DNA strand can potentially alter the efficiency of DNA ligases. For instance, T4 DNA Ligase, an enzyme commonly used in molecular biology, catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of duplex DNA. sathyabama.ac.in Structural changes in the DNA helix caused by modified bases could affect the ability of ligases to properly seal nicks in the DNA backbone.

Recognition by DNA-Binding Proteins and Nucleic Acid Modifying Enzymes

The methylation of cytosine residues in DNA is a key epigenetic modification that can influence gene expression. creative-enzymes.comnih.gov This process is regulated by DNA methyltransferases (DNMTs), which add methyl groups to DNA. creative-enzymes.com Modified nucleosides that mimic methylated cytosine or interfere with the methylation process are recognized by various DNA-binding proteins.

Methyl-CpG-binding domain (MBD) proteins, for example, play a crucial role in interpreting the genetic information encoded by methylated DNA. nih.gov These proteins specifically recognize and bind to methylated CpG dinucleotides, initiating downstream signaling that often leads to gene silencing. nih.gov It is plausible that 3-Methyl-2'-deoxycytidine, once incorporated into DNA, could be recognized by MBD proteins, thereby mimicking the effect of natural DNA methylation. One study identified a novel nuclear protein, MMBP-3, that specifically binds to the methylated c-Myc binding motif. nih.gov The activity of MMBP-3 was found to be dependent on the cellular growth state, suggesting a role in regulating gene function based on methylation status. nih.gov

Nucleic acid modifying enzymes are a broad category of enzymes that alter the structure of DNA and RNA. fujifilm.com These include DNA methyltransferases, which establish and maintain DNA methylation patterns. nih.gov Analogs like 5-aza-2'-deoxycytidine are known to trap and promote the degradation of DNMTs, leading to widespread DNA demethylation. nih.gov This interaction highlights how modified nucleosides can directly interfere with the enzymatic machinery that regulates the epigenome.

Cellular Signaling Pathways Triggered by DNA Methylation Damage

Cells possess intricate DNA damage response (DDR) pathways to counteract the constant threat of genomic insults. cellsignal.com The incorporation of abnormal nucleosides into DNA is a form of DNA damage that can trigger these signaling cascades. nih.gov The presence of adducts formed by compounds like 5-aza-2'-deoxycytidine with DNMTs in the DNA can lead to a DNA damage response. nih.gov

Errors in signaling interactions can lead to various diseases, including cancer. wikipedia.org DNA methylation is a key regulatory mechanism, and its disruption can dysregulate important signal-transduction pathways. nih.gov For instance, the loss of proper DNA methylation can result in increased cell proliferation and survival. nih.gov The cellular response to DNA damage involves a complex network of proteins that can initiate cell cycle arrest, DNA repair, or apoptosis. wikipedia.org The specific pathways activated would depend on the extent and nature of the DNA modification. For example, the PI3K/Akt pathway, which is involved in cell growth and survival, can be dysregulated by epigenetic changes. nih.gov

Effects on Gene Expression and Chromatin Dynamics

The methylation of DNA is a fundamental epigenetic mechanism that influences gene expression and chromatin structure. cell-stress.com Generally, DNA methylation in promoter regions is associated with gene silencing. oup.com Modified nucleosides that alter DNA methylation patterns can, therefore, have profound effects on which genes are turned on or off.

5-aza-2'-deoxycytidine is a well-known demethylating agent that can reactivate previously silenced genes. researchgate.netnih.gov By inhibiting DNA methyltransferases, it leads to a passive loss of DNA methylation during replication, which can result in the re-expression of tumor suppressor genes. researchgate.netmdpi.com The effects of such compounds on gene expression are highly context-dependent and can vary based on the specific gene and cellular environment. nih.gov For example, in human fibrosarcoma cells, 5-aza-2'-deoxycytidine was shown to increase the expression of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation, thereby promoting cell invasion. nih.gov This effect was linked to the recruitment of transcription factors Sp1 and Sp3 to the MMP-1 promoter. nih.gov

Chromatin dynamics, the process of remodeling the structure of chromatin to regulate gene accessibility, is tightly linked to epigenetic modifications like DNA methylation. nih.gov DNA hypomethylation can lead to a more open chromatin structure, making genes more accessible to the transcriptional machinery. nih.gov Alterations in DNA methylation can affect the compaction of chromatin fibers, which in turn influences transcriptional activity. nih.gov Studies have shown that DNA hypomethylation induced by agents like 5-aza-2'-deoxycytidine can lead to mitotic alterations and aneuploidy by affecting the methylation landscape of centromeres, which is crucial for proper chromosome segregation. nih.gov

Interactive Data Table: Effects of Cytidine (B196190) Analogs on Cellular Processes

| Compound | Target Enzyme(s) | Primary Effect on DNA | Consequence for Gene Expression | Impact on Chromatin |

| 5-aza-2'-deoxycytidine | DNA Methyltransferases (DNMTs) | Hypomethylation | Reactivation of silenced genes | Increased accessibility |

| 3-Methyl-2'-deoxycytidine (inferred) | DNA Methyltransferases (potential), DNA Polymerases | Incorporation into DNA, potential mimic of methylated cytosine | Potential alteration of gene expression | Potential changes in local chromatin structure |

Advanced Analytical Methodologies for 3 Methyl 2′ Deoxycytidine Detection and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure and characteristics of 3-Methyl-2'-deoxycytidine. These techniques provide detailed information on its chemical bonds, functional groups, and three-dimensional structure.

UV Resonance Raman Spectroscopy Applications

UV Resonance Raman (UVRR) spectroscopy is a powerful technique for studying the vibrational modes of molecules. wikipedia.org By tuning the laser excitation wavelength to match an electronic absorption band of the molecule, specific Raman signals can be significantly enhanced, allowing for detailed structural analysis even at low concentrations. nih.govpitt.edu

For 3-Methyl-2'-deoxycytidine, UVRR can be used to probe the structure of the methylated cytosine ring. Studies on related N3-methylated cytidine (B196190) analogs have shown that specific vibrational bands can serve as markers for the imino tautomeric form. pnas.orgnih.gov For instance, a characteristic carbonyl band around 1650 cm⁻¹ is a key indicator. pnas.orgresearchgate.net Comparing the UVRR spectrum of 3-Methyl-2'-deoxycytidine with that of standard 2'-deoxycytidine (B1670253) allows for the precise assignment of vibrational modes affected by the N3-methylation. pnas.org This technique is particularly valuable for understanding how methylation influences the electronic structure and potential base-pairing properties of the nucleoside.

Table 1: Characteristic UV Resonance Raman Bands for Cytidine Analogs

| Vibrational Mode | Wavenumber (cm⁻¹) | Associated Compound(s) | Reference |

|---|---|---|---|

| Carbonyl Stretch (Imino Marker) | ~1650 | N3-methylcytidine | pnas.orgnih.gov |

| Ring Stretching | 1500 - 1600 | 2'-deoxycytidine derivatives | pnas.org |

| N-CH₃ Symmetric Bend | ~1418 | N-methylacetamide | pitt.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. nih.gov It provides precise information about the chemical environment of each atom, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the complete assignment of the molecular structure. oregonstate.edu

In the ¹H NMR spectrum of 3-Methyl-2'-deoxycytidine, the methyl group introduced at the N3 position would give rise to a distinct singlet signal. The chemical shifts of the protons on the cytosine ring (H5 and H6) and the deoxyribose sugar moiety are also diagnostic. wisc.edu For instance, the H6 proton typically appears as a doublet, coupling with the H5 proton. The anomeric proton (H1') of the deoxyribose sugar is also a key resonance, typically found in the range of 6.0-6.5 ppm. Specific proton assignments can be confirmed through techniques like homonuclear decoupling experiments. wisc.edu The analysis of coupling constants provides further information on the conformation of the deoxyribose sugar ring. acs.org

Table 2: Representative ¹H NMR Chemical Shifts for N3-Substituted Deoxycytidine Analogs in D₂O

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H6 | ~7.8 | Doublet (d) |

| H1' | ~6.2 | Triplet (t) |

| H5 | ~6.0 | Doublet (d) |

| H3' | ~4.5 | Multiplet (m) |

| H4' | ~4.1 | Multiplet (m) |

| N3-CH₃ | ~3.5 | Singlet (s) |

| H5', H5'' | ~3.8 | Multiplet (m) |

| H2', H2'' | ~2.4 | Multiplet (m) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is extrapolated from similar N3-substituted nucleosides. wisc.edu

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is a cornerstone for the analysis of modified nucleosides due to its exceptional sensitivity and specificity, allowing for both identification and precise quantification. nih.gov

LC-MS/MS for Trace Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of modified nucleosides in complex biological matrices. cd-genomics.comresearchgate.net This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov For quantification, the instrument is typically operated in the multiple reaction monitoring (MRM) mode. acs.org In this mode, a specific precursor ion (the molecular ion of 3-Methyl-2'-deoxycytidine) is selected and fragmented, and a characteristic product ion is monitored. This precursor-to-product ion transition is unique to the target analyte, minimizing interferences and providing high specificity. nih.gov

The sensitivity of LC-MS/MS allows for detection down to the picogram or even femtogram level. acs.org To achieve accurate and reproducible quantification, a stable isotope-labeled internal standard, such as [U-¹⁵N]-labeled 3-Methyl-2'-deoxycytidine, is often employed. nih.govnih.gov This internal standard is added to the sample at a known concentration at the beginning of the sample preparation process, correcting for any analyte loss during extraction and for variations in instrument response. nih.gov

Table 3: Hypothetical LC-MS/MS MRM Transitions for 3-Methyl-2'-deoxycytidine

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| 3-Methyl-2'-deoxycytidine | 242.1 | 126.1 | Positive ESI |

| ¹⁵N₃-3-Methyl-2'-deoxycytidine (Internal Standard) | 245.1 | 129.1 | Positive ESI |

Note: The primary product ion (126.1 m/z) corresponds to the 3-methylcytosine (B1195936) base following the cleavage of the glycosidic bond. ESI stands for Electrospray Ionization. acs.org

Chromatographic Separation Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation of 3-Methyl-2'-deoxycytidine from reaction mixtures or biological samples and for the critical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) as an Internal Standard

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and purity analysis of nucleosides. researchgate.netprotocols.io The method separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase. nih.gov For nucleosides, reversed-phase HPLC with a C18 column is commonly employed. researchgate.net

Purity assessment by HPLC involves chromatographing the sample and detecting any impurities, which appear as separate peaks from the main compound. The purity is often calculated based on the relative peak areas detected by a UV spectrophotometer, typically set at a wavelength where the cytosine ring has strong absorbance (~260-280 nm). protocols.ionih.gov

For accurate quantification by HPLC-UV, an internal standard is crucial. An internal standard is a compound with similar chemical properties and a distinct retention time that is added to both the calibration standards and the unknown samples at a constant concentration. By comparing the peak area ratio of the analyte (3-Methyl-2'-deoxycytidine) to the internal standard, precise quantification can be achieved, as this ratio corrects for variations in injection volume and detector response. nih.govnih.gov While in LC-MS/MS a stable isotope-labeled version of the analyte is the ideal internal standard, in HPLC-UV a structurally similar compound that is not present in the sample can be used.

Table 4: Example HPLC Conditions for Nucleoside Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 4.0) |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 260 nm or 282 nm |

| Column Temperature | 25 - 40 °C |

Note: These are general conditions and must be optimized for the specific separation of 3-Methyl-2'-deoxycytidine and its potential impurities. researchgate.netnih.gov

Site-Specific Probing and Molecular Imaging Techniques in Biological Systems

The ability to detect and visualize specific methylated nucleosides within a biological context is crucial for understanding their roles in various cellular processes. Methodologies for site-specific probing and molecular imaging are broadly categorized into techniques involving fluorescent probes for in-situ visualization and advanced imaging modalities like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) for non-invasive, in-vivo analysis.

Fluorescent Probing Techniques

Fluorescent probes are designed to recognize and bind to specific methylated sites in nucleic acids, leading to a detectable change in fluorescence. This allows for the direct visualization of methylation patterns in cells and tissues.

Hybrid Probes: A prominent strategy involves the use of hybrid probes that combine a synthetic molecule with a protein, such as a methyl-CpG-binding domain (MBD), which naturally recognizes methylated DNA. nih.gov These probes are engineered to exhibit fluorescence enhancement only upon binding to their methylated target, thereby reducing background signals from unbound probes. nih.gov

Methylation-Switchable Probes: Another approach utilizes oligonucleotide probes that change their conformation upon encountering a methylated base. This conformational change can be linked to a fluorescent signal. For instance, a probe can be designed to be in a "quenched" state and to fluoresce only after a demethylation event, allowing for the sensitive detection of demethylase activity. nih.govrsc.org While developed for N6-methyladenosine, this principle could be adapted for 3-methylcytosine. nih.gov

Single-Molecule Imaging: For ultra-sensitive detection, single-molecule imaging technologies can be employed. These methods use selective chemical labeling to attach specific fluorophores to methylated and hydroxymethylated cytosines, followed by single-molecule fluorescence resonance energy transfer (smFRET) experiments to measure the proximity and colocalization of these modifications. pnas.org

A summary of representative fluorescent probing techniques that could be conceptually adapted for 3-Methyl-2'-deoxycytidine is presented below.

| Technique | Probe Type | Principle of Detection | Application | Reference |

| Hybrid Probe Imaging | Synthetic Molecule/Protein (e.g., MBD) Hybrid | Fluorescence enhancement upon binding to methylated DNA. | Live-cell imaging of DNA methylation. | nih.gov |

| Methylation-Switchable Probing | Fluorescent Oligonucleotide | Conformational change upon methylation/demethylation alters fluorescence. | In-vitro and in-cell analysis of demethylase activity. | nih.govrsc.org |

| Single-Molecule Epigenetic Imaging | Fluorophore-labeled DNA | Selective chemical labeling and single-molecule TIRF microscopy. | Ultrasensitive quantification and colocalization of 5mC and 5hmC. | pnas.org |

Molecular Imaging Modalities

Molecular imaging techniques enable the non-invasive visualization and quantification of molecular and cellular processes in living organisms. PET and MRI are powerful modalities that have been explored for imaging aspects of nucleoside metabolism and DNA methylation.

Positron Emission Tomography (PET): PET imaging relies on the detection of radiation from positron-emitting radioisotopes that are incorporated into a probe molecule. For imaging DNA synthesis and cellular proliferation, radiolabeled nucleoside analogs are widely used. nih.gov Analogs of deoxycytidine, such as 1-(2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyl)cytosine ([¹⁸F]FAC), have been developed as PET probes for the enzyme deoxycytidine kinase (dCK). escholarship.org The uptake of these probes can be visualized and quantified, providing an indirect measure of metabolic pathways that could potentially involve 3-Methyl-2'-deoxycytidine. escholarship.orgresearchgate.net The development of a specific radiolabeled version of 3-Methyl-2'-deoxycytidine could allow for its direct imaging in vivo.

Magnetic Resonance Imaging (MRI): A novel technique termed epigenetic MRI (eMRI) has been developed for the non-invasive imaging of DNA methylation in the brain. pnas.orgnih.gov This method involves metabolic labeling, where a stable isotope like carbon-13 is introduced into the diet via an enriched precursor molecule (e.g., ¹³C-methionine). pnas.orgillinois.edutechnologynetworks.com The ¹³C-labeled methyl group is then incorporated into DNA through the natural methylation pathways. illinois.edu Magnetic Resonance Spectroscopic Imaging (MRSI) is then used to detect and map the spatial distribution of the ¹³C-labeled methylated DNA. pnas.orgnih.govbiorxiv.org This approach provides a global view of DNA methylation patterns in intact tissues. pnas.org

The table below summarizes key molecular imaging techniques with potential relevance for studying 3-Methyl-2'-deoxycytidine.

| Imaging Modality | Technique | Principle | Key Findings/Applications | Reference |

| PET | Nucleoside Analog Imaging | In-vivo tracking of a radiolabeled nucleoside analog (e.g., [¹⁸F]FAC) that is a substrate for cellular kinases. | Stratification of tumors based on deoxycytidine kinase activity; prediction of response to nucleoside-based chemotherapy. | escholarship.orgresearchgate.net |

| MRI | Epigenetic MRI (eMRI) | Dietary labeling with ¹³C-methionine followed by ¹³C Magnetic Resonance Spectroscopic Imaging to detect ¹³C-labeled 5-methyl-deoxycytidine. | Non-invasive mapping of regional differences in global DNA methylation in the brain. | pnas.orgnih.govillinois.edu |

These advanced analytical methods, though not yet specifically applied to 3-Methyl-2'-deoxycytidine methosulfate, represent the cutting edge of site-specific probing and molecular imaging. They provide a clear roadmap for the development of tools to investigate the biological distribution and dynamics of this specific compound.

Computational and Theoretical Investigations of 3 Methyl 2′ Deoxycytidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-methyl-2'-deoxycytidine. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure of a molecule, which in turn governs its chemical reactivity. usc.edu

Modern electronic structure theory utilizes various methods, including wave function-based techniques and Density Functional Theory (DFT), to model molecular systems. usc.edu For a molecule like 3-methyl-2'-deoxycytidine, these calculations can map the electron density distribution, identify the locations of molecular orbitals, and calculate the electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. nih.gov

Table 1: Representative Calculated Electronic Properties

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | +1.5 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 7.9 D | Influences intermolecular interactions and solubility |

Molecular Dynamics Simulations of Nucleic Acid Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For 3-methyl-2'-deoxycytidine, MD simulations are invaluable for understanding how this lesion affects the structure, dynamics, and interactions of DNA. nih.gov

When 3-methyl-2'-deoxycytidine is incorporated into a DNA duplex, MD simulations can model its behavior in an explicit solvent environment, including water molecules and ions. researchgate.net These simulations rely on force fields, such as AMBER and CHARMM, which are sets of parameters that define the potential energy of the system. nih.gov By numerically solving Newton's equations of motion, MD simulations can track the trajectory of every atom in the system over nanoseconds to microseconds.

These simulations can reveal:

Conformational Changes: The presence of the methyl group at the N3 position can disrupt the standard Watson-Crick base pairing with guanine, leading to local distortions in the DNA double helix. MD simulations can characterize these changes, such as altered helical parameters or base flipping.

Hydration Patterns: The simulation can show how the pattern of water molecules in the major and minor grooves of the DNA is altered by the lesion, which can affect recognition by proteins.

Interactions with Proteins: MD simulations can model the interaction of DNA containing 3-methyl-2'-deoxycytidine with various proteins, such as DNA polymerases and repair enzymes. nih.gov These studies provide insights into how the lesion is recognized and processed by the cellular machinery. nih.gov

Table 2: Typical Outputs from Molecular Dynamics Simulations of Modified DNA

| Parameter | Observation | Implication |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Increased local fluctuation at the lesion site | Indicates local destabilization of the DNA helix |

| Interaction Energy with Polymerase | Reduced binding affinity compared to canonical DNA | Suggests stalling of DNA replication machinery |

| Solvent Accessible Surface Area (SASA) | Increased exposure of the modified base to solvent | May facilitate recognition by DNA repair enzymes |

Prediction of pKa Values and Ionization States in Aqueous Solutions

The acid dissociation constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton. The pKa value of 3-methyl-2'-deoxycytidine determines its ionization state at physiological pH, which profoundly influences its structure, base-pairing potential, and interaction with enzymes.

Computational methods can accurately predict pKa values. peerj.com These approaches often use quantum chemical calculations, such as DFT with the B3LYP functional, combined with an implicit-explicit solvent model to account for the effects of the aqueous environment. acs.org For modified nucleosides like 3-methyl-2'-deoxycytidine, the primary site of protonation is the N3 position. acs.org The methylation at this position blocks the usual site of protonation in cytosine, leading to a significantly different acid-base chemistry.

The computational prediction of pKa typically involves calculating the Gibbs free energy change for the deprotonation reaction in solution. researchgate.net Methods like the isodesmic reaction approach, where the pKa is computed relative to a chemically similar reference compound with a known experimental pKa, can improve accuracy. peerj.com For pyrimidine (B1678525) and purine (B94841) nucleobases, these computational methods can achieve a mean absolute error of 0.4 to 0.6 pKa units compared to experimental values. acs.orgacs.org

Table 3: Comparison of Theoretical and Experimental pKa Values for Cytidine (B196190) Derivatives

| Compound | Experimental pKa (N3 Protonation) | Calculated pKa (Adjusted) | Reference |

|---|---|---|---|

| Cytidine | ~4.2 | ~4.3 | acs.org |

| 5-Methyl-2'-deoxycytidine | ~4.6 | ~4.5 | acs.org |

| 3-Methyl-2'-deoxycytidine | N/A (N3 blocked) | Predicted to be significantly altered |

Modeling of DNA Repair Enzyme Mechanisms and Substrate Recognition

The 3-methylcytosine (B1195936) (3meC) lesion in DNA is cytotoxic and must be repaired to maintain genomic integrity. nih.gov Computational modeling plays a crucial role in understanding the mechanisms by which DNA repair enzymes recognize and remove this type of damage. mdpi.com The primary repair pathway for 3meC involves direct reversal by enzymes from the AlkB family of dioxygenases, such as the human homologs ALKBH2 and ALKBH3. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for studying enzymatic reactions. In this approach, the active site of the enzyme, including the 3-methyl-2'-deoxycytidine substrate and key catalytic residues, is treated with a high level of theory (QM), while the rest of the protein and solvent environment is modeled using a more computationally efficient classical force field (MM).

These models can be used to:

Simulate Substrate Recognition: Investigate how the enzyme distinguishes the 3meC lesion from unmodified bases within the DNA strand.

Elucidate the Catalytic Mechanism: Map the entire reaction pathway for the oxidative demethylation of 3meC, identifying transition states and reaction intermediates. This provides a detailed understanding of the chemical steps involved in the repair process.

Analyze Enzyme-Substrate Interactions: Quantify the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the substrate in the active site and facilitate catalysis.

In cases where repair does not occur, computational models can also investigate how DNA polymerases bypass the 3meC lesion. nih.gov Studies have shown that Y-family polymerases, like Pol η and Pol ι, are capable of synthesizing opposite the 3meC lesion, albeit with different efficiencies and fidelities. nih.gov Modeling can help explain the structural basis for this bypass capability.

Table 4: Enzymes Acting on 3-Methylcytosine and Relevant Computational Methods

| Enzyme/Protein | Function | Computational Method | Reference |

|---|---|---|---|

| ALKBH2/ALKBH3 | Direct repair via oxidative demethylation | QM/MM, Molecular Dynamics | nih.gov |

| DNA Polymerase β (Pol β) | Base Excision Repair, Lesion Bypass (blocked by 3meC) | Molecular Dynamics | nih.gov |

| DNA Polymerase η (Pol η) | Translesion Synthesis (efficient bypass of 3meC) | Molecular Dynamics, Docking | nih.gov |

| DNA Polymerase ι (Pol ι) | Translesion Synthesis (bypass with misincorporation) | Molecular Dynamics, Docking | nih.gov |

Applications of 3 Methyl 2′ Deoxycytidine in Academic Research

Use as a Chemical Probe in Synthetic Biology and Nucleic Acid Engineering

Scientific literature available through extensive searches does not provide specific examples or detailed research findings on the use of 3-Methyl-2'-deoxycytidine or its methosulfate salt as a chemical probe in the fields of synthetic biology and nucleic acid engineering.

Development of Model Systems for DNA Damage and Repair Studies

3-Methyl-2'-deoxycytidine (m3dC) serves as a critical model compound for investigating the chemical stability of protonated cytosine residues within DNA. nih.gov Protonation of cytosine can occur due to alkylation or the formation of aberrant base pairs. nih.gov Once protonated, these cytosine derivatives exhibit increased rates of hydrolysis, which can lead to two significant forms of DNA damage:

Deamination: The conversion of the cytosine derivative into a corresponding uracil (B121893) derivative. nih.gov

Depyrimidination: The cleavage of the bond linking the base to the deoxyribose sugar, resulting in an abasic (AP) site. nih.gov

Studies on the hydrolysis of m3dC, which is predominantly protonated at physiological pH, have allowed researchers to determine the kinetic and thermodynamic parameters of these damaging reactions. nih.gov This research demonstrates that the protonation of cytosine residues, whether through base modification or mismatches, can accelerate the rates of both deamination and depyrimidination by several thousand-fold under normal physiological conditions. nih.gov This makes 3-Methyl-2'-deoxycytidine an invaluable tool for modeling spontaneous DNA damage pathways.

Below is a table summarizing the types of DNA damage modeled using 3-Methyl-2'-deoxycytidine.

| Modeled DNA Damage | Consequence of Damage | Research Context |

| Deamination | Conversion of cytosine to uracil | Hydrolysis studies of protonated cytosine analogues nih.gov |

| Depyrimidination | Generation of abasic (AP) sites | Hydrolysis studies of protonated cytosine analogues nih.gov |

Application in Mutagenesis and DNA Repair Assays

There is no specific information in the reviewed academic literature detailing the application of 3-Methyl-2'-deoxycytidine or its methosulfate salt in mutagenesis or DNA repair assays. While its role in modeling DNA damage is established, its direct use as a substrate or tool within specific assay formats for measuring mutation rates or repair efficiency is not described.

Future Directions and Emerging Research Avenues for 3 Methyl 2′ Deoxycytidine Studies

Elucidation of Undefined Biological Roles and Pathways

The current understanding of 3-Methyl-2'-deoxycytidine is largely confined to its role as a pro-mutagenic DNA lesion. Future research must expand beyond this paradigm to investigate whether it possesses uncharacterized biological functions.

Key Research Questions:

Beyond a Lesion: Does m3dC serve any role as a transient signaling molecule in cellular processes, perhaps in response to specific metabolic states or environmental stressors? The presence of specific repair enzymes could suggest a regulated role beyond simple damage correction.

Enzymatic Interactions: What is the full spectrum of DNA glycosylases and other repair proteins that recognize and process m3dC in human cells? Identifying the primary enzymes responsible for its removal is crucial to understanding how cells defend against its accumulation.

Genomic Distribution: Is the formation of m3dC randomly distributed throughout the genome, or does it occur preferentially in specific genomic contexts, such as promoter regions, enhancers, or repetitive elements? The location could provide clues to its potential impact on gene regulation.

Cellular Context and Prevalence: What are the steady-state levels of m3dC in different cell types, tissues, and developmental stages? Investigating its prevalence in disease states, particularly in cancers or neurological disorders associated with high levels of oxidative stress or exposure to alkylating agents, could reveal novel pathological roles.

Further investigation is needed to determine if the protonation of cytosine residues in DNA, which can be modeled by m3dC, might accelerate deamination and depyrimidination by several thousand-fold under physiological conditions, potentially playing a significant role in genomic instability. nih.gov

Development of Novel Analytical and Detection Tools

Advancing the study of m3dC is contingent upon the development of more sensitive, specific, and high-throughput analytical methods. Current techniques, primarily based on liquid chromatography and mass spectrometry, are powerful but often require significant amounts of DNA and may struggle to detect very low-abundance modifications. nih.govresearchgate.net

Future development should focus on several key areas:

High-Sensitivity Mass Spectrometry: Improving liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols to achieve single-cell level sensitivity would enable the study of m3dC in heterogeneous cell populations.

Antibody-Based Enrichment: The generation of highly specific monoclonal antibodies against m3dC would facilitate immunoprecipitation-based enrichment techniques, similar to methylated DNA immunoprecipitation (MeDIP) used for 5-methylcytosine (B146107). This would enable genome-wide mapping of m3dC distribution via sequencing (m3dC-seq).

Direct Sequencing Technologies: Adapting third-generation sequencing platforms, which can detect base modifications directly on native DNA strands, to reliably identify m3dC would be a transformative development. This would provide single-molecule resolution of the modification's location without the need for amplification or chemical conversion.

Chemical and Enzymatic Tagging: Developing novel chemical biology tools that specifically label m3dC could enable fluorescent visualization or facilitate its identification through sequencing. For instance, a method to convert m3dC into a fluorescent derivative, such as 3,N(4)-etheno-5-methyl-2'deoxycytidine, could be adapted for this purpose. nih.gov

| Analytical Technique | Current Application/Principle | Future Direction/Improvement |

| HPLC-UV/MS | Quantification of global m3dC levels in digested DNA. nih.govnih.gov | Increased sensitivity for low-input samples; coupling with advanced mass analyzers for better isomer resolution. |

| Antibody-Based Assays | Not yet developed for m3dC. | Development of high-affinity monoclonal antibodies for ELISA, MeDIP-seq, and immunofluorescence. |

| Third-Generation Sequencing | Potential for direct detection of modified bases. | Algorithm development and training to specifically and accurately identify the unique electronic signature of m3dC. |

| Chemical Labeling | Methods exist for other modifications (e.g., "click" chemistry for EdU). nih.gov | Design of a specific chemical probe that reacts selectively with the N3-methyl group of cytidine (B196190) for fluorescent or biotin-based detection. |

Exploration of Mechanistic Insights for Therapeutic Strategy Development

As a form of DNA damage, 3-Methyl-2'-deoxycytidine and its associated repair pathways present potential targets for therapeutic intervention, particularly in oncology.

Targeting Repair Pathways: Many cancer cells have deficiencies in certain DNA repair pathways, making them reliant on backup mechanisms. If a specific glycosylase is the primary means of repairing m3dC, inhibiting this enzyme in a cancer with a compromised, parallel repair pathway could induce synthetic lethality. This strategy requires a deep mechanistic understanding of how m3dC is processed.

Enhancing Chemotherapy: Alkylating agents are a common class of chemotherapeutics that induce a variety of DNA lesions, including m3dC. A better understanding of how m3dC contributes to cytotoxicity could lead to combination therapies. For example, co-administering an inhibitor of the m3dC repair pathway could potentiate the effects of an alkylating agent, allowing for lower, less toxic doses.

Biomarker Development: The levels of m3dC in tumor tissue or circulating DNA could serve as a biomarker. It might indicate exposure to specific carcinogens, reflect a tumor's DNA repair capacity, or predict its response to alkylating chemotherapies.

Future therapeutic research could draw inspiration from strategies targeting other DNA modifications. For instance, inhibitors of DNA methyltransferases (DNMTs) like 5-aza-2'-deoxycytidine (Decitabine) have shown efficacy in treating certain cancers by reversing aberrant methylation patterns. nih.govoup.com While m3dC is not installed by DNMTs, the concept of targeting the enzymes that write, read, or erase a DNA modification holds significant therapeutic promise.

| Therapeutic Strategy | Underlying Mechanism | Key Research Questions to Address |

| Synthetic Lethality | Inhibiting the primary repair pathway for m3dC in cancer cells that are deficient in other DNA repair mechanisms. | Which enzymes are primarily responsible for m3dC repair? Do any cancers exhibit a specific dependency on this pathway? |

| Chemosensitization | Blocking the repair of m3dC to enhance the cytotoxic effect of DNA alkylating agents used in chemotherapy. | What is the relative contribution of m3dC to the overall cytotoxicity of different alkylating drugs? |

| Biomarker for Therapy Response | Using m3dC levels to predict which patients will respond best to specific DNA-damaging agents or repair inhibitors. | Do baseline m3dC levels in tumors correlate with treatment outcomes for alkylating chemotherapies? |

Integration with Systems Biology and Multi-Omics Approaches in DNA Modification Research

To build a comprehensive model of 3-Methyl-2'-deoxycytidine's role in cellular function and disease, it is essential to move beyond single-gene or single-pathway analyses. A systems biology approach, integrating various "omics" datasets, will be critical for understanding the network-level response to this modification. nih.gov A multi-omics strategy provides a holistic view by combining data from different biomolecular levels. thermofisher.comnih.gov

A potential experimental design would involve treating cells with a sub-lethal dose of an N3-cytosine-specific alkylating agent and then applying a suite of omics technologies:

Genomics/Epigenomics: Using a future m3dC-seq method to map the genome-wide distribution of the lesion. This data could be correlated with existing maps of chromatin accessibility (ATAC-seq), histone modifications (ChIP-seq), and other DNA modifications to identify genomic features that favor m3dC formation or persistence.

Transcriptomics: Employing RNA-seq to identify genes and pathways whose expression is altered in response to the presence of m3dC. This could reveal signaling cascades activated by the lesion and downstream cellular responses.

Proteomics: Using quantitative mass spectrometry to measure changes in the proteome, including the upregulation and post-translational modification of DNA repair proteins and cell cycle checkpoint factors recruited to address the damage.

Metabolomics: Analyzing cellular metabolites to understand how m3dC formation and repair impact nucleotide metabolism and other central metabolic pathways.

By integrating these diverse datasets, researchers can construct detailed models of the cellular response to m3dC, uncovering novel interactions and providing a more complete picture than any single approach could achieve alone. nih.govmdpi.com

| Omics Layer | Technology | Research Question Regarding 3-Methyl-2'-deoxycytidine |

| Epigenomics | m3dC-seq (future), ATAC-seq, ChIP-seq | Where does m3dC form in the genome and how does this correlate with chromatin state and other epigenetic marks? |

| Transcriptomics | RNA-seq, scRNA-seq | What gene expression programs are activated or repressed in response to m3dC-induced DNA damage? |

| Proteomics | Quantitative Mass Spectrometry, IP-MS | Which proteins are recruited to m3dC sites? What signaling pathways are activated at the protein level? |

| Metabolomics | GC-MS, LC-MS | How does the cell's metabolic state change during the m3dC damage response? Does it affect nucleotide pools? |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 3-Methyl-2-deoxycytidine methosulfate to minimize byproduct formation?

- Methodological Answer : Prioritize controlled reaction conditions (e.g., pH 6–7, inert atmosphere) to stabilize the methosulfate group during nucleophilic substitution. Use HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) to monitor intermediates and quantify impurities . Adjust stoichiometry of the methylating agent (e.g., methylsulfonyl chloride) to avoid over-alkylation, which generates unwanted quaternary ammonium derivatives .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine orthogonal analytical techniques:

- 1H/13C NMR to confirm methyl group positioning and deoxyribose conformation.

- Mass Spectrometry (HRMS) for molecular weight verification (expected [M+H]+: ~318.1 g/mol).

- Ion Chromatography to detect residual sulfate or methanesulfonate counterions .

Q. What stability challenges arise during long-term storage of this compound, and how can they be mitigated?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic or humid conditions. Store at –20°C in amber vials with desiccants (e.g., silica gel). Conduct accelerated stability studies (40°C/75% RH for 6 months) and track degradation via LC-MS to identify breakdown products (e.g., deoxycytidine or free methanesulfonic acid) .

Advanced Research Questions

Q. How does the methylation pattern of this compound influence its interaction with DNA repair enzymes like DNMT1?

- Methodological Answer : Design competitive inhibition assays using fluorogenic substrates (e.g., SAM-coupled DNMT1 assays). Compare IC50 values against unmodified deoxycytidine derivatives. Pair with molecular docking simulations (AutoDock Vina) to map steric clashes caused by the methosulfate group at the enzyme’s active site . Validate findings using CRISPR-edited cell lines with DNMT1 knockouts .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer :

- Step 1 : Replicate studies under standardized conditions (e.g., serum-free media, matched passage numbers).

- Step 2 : Use metabolomic profiling (LC-QTOF-MS) to identify cell-specific uptake or metabolic conversion rates.

- Step 3 : Apply pathway enrichment analysis (Ingenuity IPA) to correlate cytotoxicity with expression of nucleoside transporters (e.g., hENT1) or detoxification enzymes .

Q. Can this compound serve as a pro-drug in targeted cancer therapy, and what delivery systems enhance its bioavailability?

- Methodological Answer : Test liposomal encapsulation (e.g., PEGylated liposomes) to improve plasma half-life. Use in vivo PET imaging with 18F-labeled analogs to track biodistribution in xenograft models. Compare tumor penetration efficiency against free drug formulations. Validate efficacy via RNA-seq to assess methylation-dependent gene silencing (e.g., LINE-1 retrotransposons) .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in NMR spectral data for this compound between synthetic batches?

- Methodological Answer :

- Root Cause : Batch-to-batch variability in counterion hydration or residual solvents (e.g., DMSO).

- Solution : Use D2O exchange experiments to identify labile protons. Apply DOSY (Diffusion-Ordered Spectroscopy) to distinguish between covalent and non-covalent adducts .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in cytotoxicity studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.